molecular formula C13H24N4O2 B2877824 4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101197-30-0

4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2877824
CAS No.: 2101197-30-0
M. Wt: 268.361
InChI Key: LLIFVUBYKHNEAS-UHFFFAOYSA-N
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Description

4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound with a molecular formula of C13H24N4O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxamide with 3-isopropoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxypropyl group and the propyl group on the pyrazole ring can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-amino-N-(3-propan-2-yloxypropyl)-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-4-7-17-12(11(14)9-16-17)13(18)15-6-5-8-19-10(2)3/h9-10H,4-8,14H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFVUBYKHNEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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